2-(3,4-Dichlorophenyl)-5-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
This compound belongs to the class of organic compounds known as phenylpyrimidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring through a CC or CN bond . Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .
Synthesis Analysis
The synthesis of similar compounds has been reported in various studies . For instance, one study reported the synthesis of a related compound with a yield of 71% as a yellow solid . The reaction conditions involved heating under reflux with specific reagents .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrimidine ring fused with a pyrazole ring . This structure is part of the larger class of pyridopyrimidines .Scientific Research Applications
Synthesis and Structural Analysis
Synthesis Techniques
The compound and its derivatives have been synthesized through various chemical reactions including chlorination, aminisation, and cyclocondensation processes. These synthesis techniques often involve the use of specific catalysts and conditions to achieve the desired chemical structures (Lu Jiu-fu et al., 2015).
Crystal Structure
The crystal structure of similar compounds has been determined through X-ray diffraction, providing insights into their molecular configurations and potential for interaction with biological targets. This structural information is crucial for understanding the compound's activity at the molecular level (S. Kaping et al., 2020).
Biological Activities
Anticancer Activity
Derivatives of 2-(3,4-Dichlorophenyl)-5-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine have been evaluated for their anticancer properties. Some derivatives demonstrated moderate anticancer activities, suggesting their potential use in cancer therapy (Lu Jiu-fu et al., 2015).
Antimicrobial and Anti-inflammatory Activities
Other studies have focused on the antimicrobial and anti-inflammatory properties of these compounds, indicating their potential as therapeutic agents for infections and inflammatory conditions. This includes the synthesis of derivatives with enhanced activity against specific bacterial strains and inflammation models (R. Aggarwal et al., 2014).
Mechanism of Action Studies
Phosphodiesterase Inhibition
Some derivatives have been identified as potent and selective inhibitors of phosphodiesterase 1 (PDE1), with implications for treating cognitive impairment associated with neurodegenerative and neuropsychiatric diseases. This highlights the compound's potential for developing new treatments for a range of central nervous system disorders (Peng Li et al., 2016).
Mechanism of Action
Target of Action
The primary target of 2-(3,4-Dichlorophenyl)-5-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine Similar compounds such as pyrido[2,3-d]pyrimidin-7(8h)-ones have been designed and synthesized as new selective orally bioavailable threonine tyrosine kinase (ttk) inhibitors . TTK is a protein kinase that plays a crucial role in the spindle assembly checkpoint during cell division .
Mode of Action
The exact mode of action of This compound Similar compounds have been shown to inhibit the kinase activity of ttk, leading to chromosome missegregation and aneuploidy .
Biochemical Pathways
The specific biochemical pathways affected by This compound Inhibition of ttk, as seen in similar compounds, can affect the spindle assembly checkpoint, leading to errors in chromosome segregation .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound Similar compounds have demonstrated good oral pharmacokinetic properties .
Result of Action
The molecular and cellular effects of This compound Similar compounds have been shown to suppress the proliferation of a panel of human cancer cell lines .
Biochemical Analysis
Molecular Mechanism
It is known to interact with Cyclin-dependent kinase 2
Dosage Effects in Animal Models
The effects of varying dosages of 2-(3,4-Dichlorophenyl)-5-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine in animal models have not been reported . Future studies could provide valuable insights into any threshold effects, as well as any toxic or adverse effects at high doses.
Properties
IUPAC Name |
2-(3,4-dichlorophenyl)-5-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N4/c1-11-18(12-5-3-2-4-6-12)19(22)25-17(23-11)10-16(24-25)13-7-8-14(20)15(21)9-13/h2-10H,22H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WREXONAOLZPMME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=NN2C(=C1C3=CC=CC=C3)N)C4=CC(=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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